molecular formula C7H6F2O2S B13268251 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride

2-Fluoro-4-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13268251
M. Wt: 192.19 g/mol
InChI Key: AMKUGJBMOOUSIO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. This particular compound has a fluorine atom and a methyl group attached to the benzene ring, making it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride typically involves the direct fluorosulfonylation of the corresponding aromatic precursor. One common method is the reaction of 2-Fluoro-4-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Fluoro-4-methylbenzene-1-sulfonyl fluoride has found widespread applications in scientific research, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques, enabling selective labeling and modification of biomolecules.

    Drug Discovery: It is employed in the design and synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Materials Science: The compound is utilized in the preparation of functional materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can inhibit the activity of target enzymes, leading to various biological effects. The compound’s ability to selectively react with specific nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylbenzene-1-sulfonyl fluoride is unique due to its specific combination of a fluorine atom and a sulfonyl fluoride group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications .

Biological Activity

2-Fluoro-4-methylbenzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a sulfonyl fluoride functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom can significantly influence the compound's reactivity and biological interactions.

Sulfonyl fluorides like this compound are known to act as electrophiles, capable of forming covalent bonds with nucleophilic sites in proteins. This property is particularly useful in the development of chemical probes for studying protein interactions and functions. The reactivity of these compounds can be modulated by substituents on the aromatic ring, which can affect their stability and interaction with biological targets .

Antimicrobial Activity

Research has indicated that sulfonyl fluoride compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds synthesized from 4-methyl-1-benzene sulfonyl chloride demonstrated significant antibacterial and antifungal activities . The mechanism behind this activity is often linked to the inhibition of essential bacterial enzymes or disruption of membrane integrity.

Enzyme Inhibition

Sulfonyl fluorides have been investigated for their ability to inhibit various enzymes. For example, they can covalently modify serine or cysteine residues in active sites, leading to irreversible inhibition. This characteristic is utilized in designing inhibitors for proteases and other therapeutic targets .

Case Studies

  • Inhibition of Transthyretin (TTR) Aggregation : A study reported that certain aromatic sulfonyl fluorides were effective in stabilizing TTR, preventing its aggregation associated with amyloid diseases. The kinetic stabilization was achieved through covalent modification at specific binding sites, demonstrating potential therapeutic applications in treating amyloidosis .
  • Chemical Probes Development : Recent advancements have focused on developing sulfonyl fluoride-based chemical probes for fragment-based drug discovery. These probes are designed to selectively label target proteins, aiding in understanding protein function and interactions in cellular contexts .

Data Tables

Property Value
Molecular FormulaC7H8FNO2S
Molecular Weight195.21 g/mol
SolubilitySoluble in DMSO and other organic solvents
Reactivity with NucleophilesHigh (due to sulfonyl fluoride group)

Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

  • Antibacterial Activity : Compounds derived from similar structures have shown efficacy against various bacterial strains.
  • Enzyme Targeting : The ability to covalently modify enzymes positions these compounds as valuable tools in drug design.

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2-fluoro-4-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3

InChI Key

AMKUGJBMOOUSIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)F)F

Origin of Product

United States

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